Cas no 1247657-03-9 (3-Cyclopropyl-1H-pyrazol-4-amine)

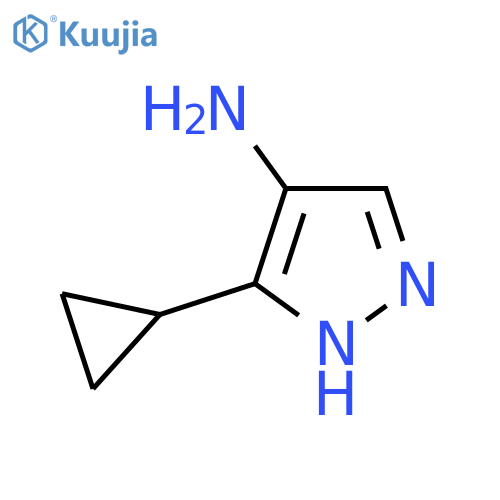

1247657-03-9 structure

商品名:3-Cyclopropyl-1H-pyrazol-4-amine

CAS番号:1247657-03-9

MF:C6H9N3

メガワット:123.155760526657

MDL:MFCD14658054

CID:4580563

PubChem ID:61395211

3-Cyclopropyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 3-Cyclopropyl-1H-pyrazol-4-amine

- 5-cyclopropyl-1H-pyrazol-4-amine

- C77486

- 1247657-03-9

- SCHEMBL26365096

- AKOS010654816

- EN300-244417

- MFCD14658054

- CS-0139487

- SCHEMBL4973127

-

- MDL: MFCD14658054

- インチ: 1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9)

- InChIKey: KIFCKADBPUQWKZ-UHFFFAOYSA-N

- ほほえんだ: N1C(=C(C=N1)N)C1CC1

計算された属性

- せいみつぶんしりょう: 123.079647300g/mol

- どういたいしつりょう: 123.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 54.7

3-Cyclopropyl-1H-pyrazol-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Cyclopropyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543309-1g |

3-Cyclopropyl-1H-pyrazol-4-amine; . |

1247657-03-9 | 1g |

€1378.00 | 2025-02-17 | ||

| TRC | B425180-10mg |

3-cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 10mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB543309-1 g |

3-Cyclopropyl-1H-pyrazol-4-amine; . |

1247657-03-9 | 1g |

€1,363.00 | 2022-03-01 | ||

| abcr | AB543309-250mg |

3-Cyclopropyl-1H-pyrazol-4-amine; . |

1247657-03-9 | 250mg |

€718.00 | 2025-02-17 | ||

| Enamine | EN300-1834862-0.05g |

3-cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95% | 0.05g |

$213.0 | 2024-06-19 | |

| Enamine | EN300-1834862-0.5g |

3-cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95% | 0.5g |

$714.0 | 2024-06-19 | |

| A2B Chem LLC | AV85671-50mg |

3-Cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95% | 50mg |

$260.00 | 2024-04-20 | |

| Ambeed | A369016-1g |

3-Cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95+% | 1g |

$2277.0 | 2024-04-25 | |

| A2B Chem LLC | AV85671-250mg |

3-Cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95% | 250mg |

$513.00 | 2024-04-20 | |

| Aaron | AR01AVBN-5g |

3-cyclopropyl-1H-pyrazol-4-amine |

1247657-03-9 | 95% | 5g |

$5205.00 | 2023-12-16 |

3-Cyclopropyl-1H-pyrazol-4-amine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

1247657-03-9 (3-Cyclopropyl-1H-pyrazol-4-amine) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247657-03-9)3-Cyclopropyl-1H-pyrazol-4-amine

清らかである:99%

はかる:1g

価格 ($):2049.0